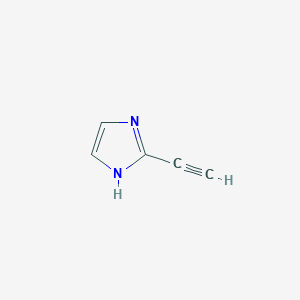

2-ethynyl-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Advanced Chemical Research

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in the world of chemistry. ajrconline.orgresearchgate.net Its derivatives are found in a vast array of biologically active molecules and are integral to numerous approved pharmaceuticals. ajrconline.orgscispace.com The imidazole ring's prevalence in nature, most notably in the amino acid histidine, highlights its crucial role in biological processes, often acting as a proton donor or acceptor in enzymatic reactions. ajrconline.org

The unique structural and electronic properties of the imidazole scaffold, including its ability to participate in hydrogen bonding and π-stacking interactions, make it a "privileged structure" in medicinal chemistry. ajrconline.orgresearchgate.net This means that the imidazole core can interact with a wide variety of biological targets, leading to a broad spectrum of therapeutic activities. nih.gov Consequently, imidazole derivatives have been extensively investigated for their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. researchgate.netscispace.comwisdomlib.org Beyond pharmaceuticals, imidazole-containing compounds are also utilized in coordination chemistry, catalysis, and materials science, where they can act as ligands for transition metals or as components of polymers. researchgate.netwisdomlib.org

Importance of Ethynyl (B1212043) Functionality in Organic Synthesis and Material Science

The ethynyl group, a carbon-carbon triple bond, is a highly versatile functional group in organic chemistry. Its reactivity allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex organic molecules. ontosight.ai The linear geometry of the ethynyl group and its ability to participate in reactions such as hydrogenations, electrophilic additions, and cycloadditions provide chemists with a powerful method for introducing further functionality into a molecule. ontosight.ai

In materials science, the incorporation of ethynyl groups into polymers and other materials can significantly influence their properties. ontosight.ai The rigidity and linearity of the ethynyl moiety can lead to materials with unique mechanical, optical, and electrical characteristics. ontosight.ai For instance, the introduction of an ethynyl linker can expand the π-conjugated system of a molecule, which can enhance its light-absorbing and charge-carrying capabilities, a desirable feature for organic optoelectronic devices. mdpi.com Furthermore, the ethynyl group can participate in weak hydrogen bonding, which can play a crucial role in directing the crystal packing and supramolecular architecture of materials. acs.org

Research Context and Current Standing of 2-Ethynyl-1H-Imidazole Studies

The compound this compound represents a convergence of the valuable properties of both the imidazole scaffold and the ethynyl group. Its study is situated at the intersection of several chemical disciplines, including medicinal chemistry, organic synthesis, and materials science.

Recent research has begun to explore the potential of this compound as a building block in the creation of more complex functional molecules. For example, it has been used in the synthesis of metal-coordinated covalent organic frameworks (COFs). mdpi.com In this application, the imidazole moiety provides a site for metal ion coordination, while the ethynyl group can participate in further reactions to build the framework structure. mdpi.com

One documented synthesis of this compound involves the reaction of 2-imidazolecarbaldehyde with dimethyl (1-diazo-2-oxopropyl)phosphonate and potassium carbonate in anhydrous methanol. mdpi.com This method provides a route to this valuable research chemical.

While the body of research specifically focused on this compound is still developing, the well-established importance of its constituent parts suggests a promising future for its application in diverse areas of chemical research. The combination of the biologically relevant imidazole core and the synthetically versatile ethynyl group makes this compound a compound with significant potential for the development of new pharmaceuticals, functional materials, and catalytic systems.

Structure

3D Structure

Properties

Molecular Formula |

C5H4N2 |

|---|---|

Molecular Weight |

92.10 g/mol |

IUPAC Name |

2-ethynyl-1H-imidazole |

InChI |

InChI=1S/C5H4N2/c1-2-5-6-3-4-7-5/h1,3-4H,(H,6,7) |

InChI Key |

DIPJUMYFUATARL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=CN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethynyl 1h Imidazole and Its Derivatives

Direct Synthetic Routes to 2-Ethynyl-1H-Imidazole

The direct synthesis of this compound can be achieved through various methods, with the choice of precursor and reaction conditions being critical for efficient production.

K2CO3-Mediated Transformations (e.g., from 2-imidazolecarbaldehyde)

A notable and practical method for the synthesis of this compound involves a potassium carbonate (K2CO3)-mediated transformation of 2-imidazolecarbaldehyde. mdpi.com This approach utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, commonly known as the Ohira-Bestmann reagent.

In a typical procedure, 2-imidazolecarbaldehyde is treated with the Ohira-Bestmann reagent in the presence of an excess of potassium carbonate in anhydrous methanol. mdpi.com The reaction proceeds at room temperature over an extended period, often around 72 hours, to yield this compound. mdpi.com The mechanism involves the in-situ formation of a diazomethylphosphonate anion which then reacts with the aldehyde to form a β-keto phosphonate. Subsequent fragmentation, facilitated by the base, leads to the desired terminal alkyne.

Table 1: K2CO3-Mediated Synthesis of this compound

| Starting Material | Reagent | Base | Solvent | Reaction Time | Product |

|---|

This method is advantageous due to the commercial availability of the starting materials and the relatively mild reaction conditions.

Alternative Precursor-Based Approaches

While the Ohira-Bestmann reaction is a common route, other precursors and synthetic strategies exist for the preparation of this compound and its N-substituted derivatives. For instance, N-alkynyl imidazoles can be synthesized through dehydrohalogenation of N-alkenyl imidazoles. nih.gov Another approach involves the reaction of an imidazole (B134444) anion with a suitable electrophilic alkyne source. nih.gov The synthesis of variously substituted imidazoles can also be achieved through multicomponent reactions, which offer a streamlined process to complex imidazole structures. researchgate.net

Functionalization and Derivatization Strategies via the Ethynyl (B1212043) Group

The terminal alkyne functionality of this compound is a gateway for a wide array of chemical transformations, enabling the construction of more complex and functionally diverse molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. derpharmachemica.com This reaction is instrumental in creating carbon-carbon bonds and has been successfully applied to the derivatization of various heterocyclic compounds, including imidazoles. derpharmachemica.comnih.govresearchgate.net

In the context of this compound, the Sonogashira coupling allows for the attachment of various aryl or heteroaryl groups to the ethynyl moiety. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. derpharmachemica.comacs.org This methodology has been employed to synthesize a range of novel compounds with potential biological activities and applications in materials science. derpharmachemica.comacs.org For example, Sonogashira coupling has been used to prepare inhibitors of various kinases by coupling a terminal alkyne with a suitable iodobenzamide. acs.org

Table 2: Example of Sonogashira Coupling with an Imidazole Derivative

| Alkyne | Coupling Partner | Catalysts | Base | Product |

|---|

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. acs.org

Click Chemistry Protocols: Azide-Alkyne Cycloaddition

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govsigmaaldrich.com This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally suitable for the derivatization of biomolecules and the construction of complex molecular architectures. sigmaaldrich.comnih.govacs.org

The terminal alkyne of this compound readily participates in CuAAC reactions with organic azides to form imidazole-triazole conjugates. nih.gov The copper(I) catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.govnih.gov This reaction has been utilized to link imidazole moieties to various scaffolds, including calixarenes and other macromolecules. nih.govacs.org

Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne | Azide (B81097) | Catalyst System | Product |

|---|

The resulting triazole ring is not merely a linker but can also act as a pharmacophore, contributing to the biological activity of the final compound. nih.gov

Povarov Cycloaddition Reactions for Immobilization

The Povarov reaction is a formal [4+2] cycloaddition reaction between an aromatic imine and an electron-rich alkene, leading to the formation of tetrahydroquinolines. wikipedia.org A significant application of this reaction in the context of this compound is its use for immobilization onto solid supports or within the channels of covalent organic frameworks (COFs). mdpi.com

In a reported example, this compound was immobilized on the channel surface of a pre-synthesized COF through a Povarov cycloaddition reaction. mdpi.com This strategy allows for the precise placement of imidazole functionalities within a porous material, which can then be used for applications such as catalysis or as a platform for anchoring metal ions. mdpi.com The reaction typically proceeds by reacting the imine-containing substrate with the alkene-like functionality, which in this case can be derived from the ethynyl group of the imidazole derivative.

This immobilization technique demonstrates the versatility of the ethynyl group, extending its utility beyond simple coupling reactions to the creation of functional materials.

Imidazole Ring Modifications and Substitutions

Strategies for N-Substitution (e.g., N-alkylations)

N-substitution of the imidazole ring is a critical strategy for modulating the properties of this compound derivatives. researchgate.net N-alkylation, in particular, is a widely employed technique to enhance solubility, fine-tune electronic properties, and introduce functional handles for further elaboration. researchgate.net

A variety of alkylating agents can be utilized, and the choice of reagent and reaction conditions can influence the regioselectivity of the alkylation, particularly in asymmetrically substituted imidazoles. semanticscholar.org For instance, the N-alkylation of imidazoles can be achieved using alkyl halides in the presence of a base. The reaction of this compound with an alkyl halide, such as ethyl bromide, would be expected to yield 1-ethyl-2-ethynyl-1H-imidazole.

Recent advancements have focused on developing more efficient and selective N-alkylation protocols. One such approach involves the use of phase-transfer catalysts, like PEG-400, which can significantly reduce reaction times for the copper-catalyzed N-alkynylation of imidazoles. semanticscholar.org This method has been successfully applied to the synthesis of various N-alkynyl imidazoles and benzimidazoles in moderate to good yields (43–88%). semanticscholar.org

Another innovative strategy employs a flow reactor system for the N-alkylation of imidazole. thalesnano.com For example, the N-alkylation of imidazole has been achieved over a zeolite catalyst at high temperature and pressure in a Phoenix Flow Reactor™. thalesnano.com This continuous flow process allows for efficient optimization of reaction parameters and can achieve full conversion to the N-alkylated product. thalesnano.com

The following table summarizes representative examples of N-alkylation strategies for imidazole derivatives:

| Starting Material | Alkylating Agent/Conditions | Product | Yield | Reference |

| Imidazole | Ethanol, Zeolite catalyst, 350 °C, 90 bar (Flow Reactor) | N-alkylated imidazole | Full Conversion | thalesnano.com |

| Imidazoles/Benzimidazoles | Bromoalkynes, CuI, 2-acetylcyclohexanone (B32800) (AcC) | N-alkynyl imidazoles | 28–72% | semanticscholar.org |

| Imidazoles/Benzimidazoles | Bromoalkynes, CuI, PEG-400 | N-alkynyl imidazoles | 43–88% | semanticscholar.org |

Regioselective Functionalization of the Imidazole Core

Beyond N-substitution, the regioselective functionalization of the imidazole core is crucial for creating a diverse range of derivatives with tailored properties. This can involve the introduction of substituents at various positions of the imidazole ring.

Metal-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of halogenated imidazoles. For example, an optimized route to an iodo-imidazole intermediate has been developed for the synthesis of 4-ethynyl-2,5-dimethyl-1-aryl-1H-imidazoles. acs.org This intermediate can then be converted to the desired ethynyl imidazoles using metal-catalyzed reactions. acs.org

Palladium-catalyzed reactions, such as the Stille and Suzuki couplings, have been shown to be effective for the regioselective functionalization of polychlorinated BODIPY dyes containing an imidazole-like core. lsu.edu These reactions proceed with high regioselectivity, with the initial reaction occurring at the most reactive position. lsu.edu Similarly, Pd(II)-catalyzed direct functionalization of the C4-H bond of antipyrine (B355649) derivatives, which contain a pyrazolone (B3327878) ring structurally related to imidazole, has been reported. rsc.org

The development of multicomponent reactions also offers an efficient pathway to substituted imidazoles. A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org

Mechanistic Investigations of this compound Synthesis

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways and identifying key intermediates are fundamental to optimizing synthetic routes and developing new methodologies. physicsandmathstutor.comcognitoedu.orgartofsmart.com.auhscprep.com.ausavemyexams.com For the synthesis of substituted imidazoles, various mechanisms have been proposed.

One proposed mechanism for the formation of 2,4,5-trisubstituted imidazoles involves a [2+2+1] cycloannulation of 1,3-bishet(aryl)monothio-1,3-diketones. sci-hub.se This process involves the regioselective condensation with substituted α-methylamines to form enaminones, followed by in situ α-nitrosation to give α-hydroxyiminoimine intermediates, which then undergo base-mediated cyclodehydration to yield the imidazole product. sci-hub.se

In the synthesis of imidazo[1,2-a]imidazole derivatives, a proposed mechanism involves the reaction of aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile in pyridine. researchgate.net

The synthesis of 2-substituted imidazole derivatives can also be achieved through the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.com This reaction proceeds through the formation of a carbene intermediate followed by O-H insertion. mdpi.com

Advanced Spectroscopic Analysis in Synthetic Studies (e.g., Flow NMR)

Advanced spectroscopic techniques play a crucial role in elucidating reaction mechanisms by allowing for the real-time monitoring of reactions and the characterization of transient intermediates.

Flow NMR spectroscopy has emerged as a powerful tool for in operando reaction monitoring. researchgate.net In the context of imidazole synthesis, a benchtop 45 MHz picoSpin™ NMR spectrometer has been used to monitor the N-alkylation of imidazole in a flow reactor. thalesnano.com This allowed for the rapid optimization of reaction conditions, such as temperature and flow rate, to achieve full conversion. thalesnano.com The spectra clearly showed the disappearance of the starting material signals and the appearance of the product signals, enabling straightforward quantification of the conversion. thalesnano.com

The following table presents the 1H NMR data for the starting material and product in the flow N-alkylation of imidazole, as observed by the picoSpin™ 45 NMR. thalesnano.com

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| Imidazole | C2-H | 8.01 | singlet |

| Imidazole | C4,5-H | 7.31 | singlet |

| N-alkylated imidazole | C2-H | 7.75 | singlet |

| N-alkylated imidazole | C4,5-H | 7.17 | singlet |

This real-time analysis provides valuable insights into the reaction kinetics and helps to quickly identify optimal synthetic conditions. thalesnano.com

Reactivity and Reaction Pathways of 2 Ethynyl 1h Imidazole

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group at the C2 position of the imidazole (B134444) ring is a key site for a variety of addition and transformation reactions. Its reactivity is influenced by the electronic properties of the attached imidazole ring.

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl group is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: Similar to other terminal alkynes, 2-ethynyl-1H-imidazole can undergo electrophilic addition reactions. Protic acids, such as hydrogen halides (HX), can add across the triple bond. The reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the carbon attached to the imidazole ring, proceeding through a vinyl cation intermediate that is stabilized by the adjacent heterocyclic ring. The acid-catalyzed hydration of the alkyne, typically using aqueous acid with a mercury salt catalyst, would similarly yield an enol intermediate that tautomerizes to the corresponding 2-acetyl-1H-imidazole.

Nucleophilic Addition: While terminal alkynes are generally less reactive towards nucleophiles unless activated by a strong electron-withdrawing group, nucleophilic addition to this compound can occur under specific conditions. The imidazole ring itself is not a strong electron-withdrawing group, but in the presence of strong nucleophiles or under basic conditions, conjugate addition can be achieved. For instance, thiols can add across the triple bond in a thiol-yne Michael addition, often catalyzed by a base, to yield vinyl sulfides.

| Reaction Type | Reagent | Product |

| Hydrohalogenation | HBr | 2-(2-bromoethenyl)-1H-imidazole |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 2-acetyl-1H-imidazole |

| Thiol-yne Addition | R-SH, Base | 2-(2-(alkylthio)ethenyl)-1H-imidazole |

Oxidative Transformations of the Ethynyl Group to Carbonyl Compounds

The ethynyl group can be oxidatively cleaved to form carbonyl compounds, a reaction useful for synthetic transformations. A primary method for this transformation is ozonolysis. jove.comwikipedia.orgmasterorganicchemistry.com When a terminal alkyne like this compound is treated with ozone followed by an oxidative workup (e.g., with water), the triple bond is completely cleaved. jove.comyoutube.comjove.com This process results in the formation of the corresponding carboxylic acid at the position of the alkyne, yielding imidazole-2-carboxylic acid, while the terminal alkyne carbon is oxidized to carbon dioxide. jove.comjove.com

Alternatively, strong oxidizing agents like warm, basic potassium permanganate (B83412) (KMnO₄) can also achieve this oxidative cleavage, proceeding through an intermediate α-diketone which is then further oxidized to produce the carboxylate salt. jove.com Subsequent acidification yields imidazole-2-carboxylic acid.

| Oxidizing Agent | Work-up | Major Organic Product |

| 1. O₃; 2. H₂O | Oxidative | Imidazole-2-carboxylic acid |

| 1. KMnO₄, KOH, heat; 2. H₃O⁺ | Acidic | Imidazole-2-carboxylic acid |

Reactivity of the Imidazole Heterocycle

The imidazole ring is an aromatic heterocycle that exhibits its own characteristic reactivity, distinct from the ethynyl substituent. It is generally resistant to oxidation but can undergo substitution and reduction reactions. pharmaguideline.com

Electrophilic and Nucleophilic Substitutions on the Imidazole Ring

Electrophilic Aromatic Substitution: The imidazole ring is an electron-rich heterocycle and is more susceptible to electrophilic attack than benzene. wikipedia.orgresearchgate.net Electrophilic substitution, such as halogenation, nitration, and sulfonation, preferentially occurs at the C4 or C5 positions, which have the highest electron density. wikipedia.orgmasterorganicchemistry.com Attack at the C2 position is generally disfavored due to the formation of a less stable intermediate. wikipedia.org For example, bromination of imidazole with bromine can lead to the formation of 4,5-dibromo-2-ethynyl-1H-imidazole, assuming the ethynyl group remains intact under the reaction conditions.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult due to the ring's high electron density. masterorganicchemistry.compharmaguideline.com Such reactions typically require the presence of a good leaving group and strong electron-withdrawing groups to activate the ring, neither of which is inherent to this compound. The C2 position is the most prone to nucleophilic attack if a suitable leaving group (like a halogen) were present. pharmaguideline.com

| Reaction Type | Position of Substitution | Example Reagent |

| Electrophilic Substitution | C4 and/or C5 | Br₂ |

| Nucleophilic Substitution | C2 (requires activation) | Not favorable |

Reduction Pathways of the Imidazole Core to Saturated Derivatives

While the imidazole ring is aromatic and thus relatively stable, it can be reduced to its saturated derivatives, imidazolines and imidazolidines, under specific conditions. Catalytic hydrogenation of the imidazole ring is challenging and typically requires harsh conditions, which would likely also reduce the ethynyl group.

A more common method for the partial reduction of the imidazole ring involves complex metal hydrides. The reduction of imidazolium (B1220033) salts with reagents like sodium borohydride (B1222165) (NaBH₄) can yield imidazolines. stackexchange.com However, this reduction can sometimes be followed by ring cleavage, especially in protic solvents. stackexchange.com The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol, is a classic method for the partial reduction of aromatic rings to yield dihydro-derivatives. wikipedia.orgmasterorganicchemistry.com Applying this to this compound could potentially lead to the reduction of the imidazole ring, although the terminal alkyne would also likely be reduced.

| Reduction Method | Product Type | Comments |

| Catalytic Hydrogenation | Imidazolidine (B613845) | Harsh conditions, also reduces alkyne |

| Sodium Borohydride | Imidazoline | Typically requires N-alkylation/quaternization; risk of ring-opening stackexchange.com |

| Birch Reduction | Dihydroimidazole derivative | Also reduces alkyne wikipedia.orgmasterorganicchemistry.com |

Intramolecular and Intermolecular Cyclization Reactions

The presence of both a nucleophilic/basic imidazole ring and a reactive terminal alkyne in the same molecule allows for a variety of cyclization reactions.

Intermolecular Cyclization: The terminal ethynyl group of this compound is an excellent participant in [3+2] cycloaddition reactions, which are a cornerstone of "click chemistry". wikipedia.orglabinsights.nl The Huisgen 1,3-dipolar cycloaddition reaction with an organic azide (B81097) (R-N₃), often catalyzed by copper(I) salts (CuAAC), would regioselectively produce a 1,4-disubstituted 1,2,3-triazole, linking the imidazole moiety to another molecule via a stable triazole ring. biosyn.comijpsjournal.com This reaction is known for its high efficiency and mild reaction conditions. tcichemicals.com

Another important intermolecular reaction is the Sonogashira coupling. wikipedia.orglibretexts.orgorganic-chemistry.org While not a cyclization itself, it serves as a powerful preliminary step. 2-Haloimidazoles can be coupled with terminal alkynes, or conversely, this compound can be coupled with aryl or vinyl halides in a palladium- and copper-catalyzed reaction. The resulting product can then be designed to undergo a subsequent intramolecular cyclization. researchgate.net

Intramolecular Cyclization: If a suitable reactive group is attached to the N1 position of the imidazole ring, intramolecular cyclization can occur. For example, if an N-substituted this compound contains a nucleophilic group on the substituent, it could potentially add across the alkyne in an endo-dig or exo-dig cyclization to form a fused heterocyclic system, such as an imidazo[2,1-b]thiazole or related structures. Base- or metal-catalyzed conditions are often employed to facilitate such cyclizations. researchgate.net

| Reaction Type | Reactant Partner | Resulting Structure |

| [3+2] Cycloaddition (Click Chemistry) | Organic Azide (R-N₃) | 2-(1H-1,2,3-triazol-4-yl)-1H-imidazole derivative |

| Sonogashira Coupling + Cyclization | Aryl halide with ortho-nucleophile | Fused polycyclic heteroaromatic system |

| Intramolecular Addition | N-substituent with a nucleophile | Fused bicyclic imidazole derivative |

Catalyst-Mediated Transformations and Reaction Selectivity of this compound

The ethynyl group at the C-2 position of the imidazole ring in this compound represents a highly versatile functional group for a variety of catalyst-mediated transformations. The electron-rich nature of the imidazole ring and the presence of the terminal alkyne moiety allow for a range of reactions that can be finely tuned by the choice of catalyst, influencing both the reaction pathway and the selectivity of the products formed. While specific detailed research findings on catalyst-mediated transformations of this compound are not extensively documented in the public domain, the reactivity of the terminal alkyne functionality is well-established and can be extrapolated to this specific compound. Key catalytic transformations applicable to this compound include Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

Sonogashira Coupling:

The Sonogashira reaction is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds. It typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. For this compound, this reaction would enable the direct attachment of various aryl or vinyl substituents to the ethynyl group, leading to a diverse range of 2-(substituted-ethynyl)-1H-imidazoles.

The general reaction scheme is as follows:

The selectivity of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and reaction conditions. Different palladium catalysts and ligands can be employed to optimize the reaction for specific substrates and to control the formation of side products, such as the homocoupling of the terminal alkyne (Glaser coupling).

A rapid and efficient microwave-assisted, copper-free Sonogashira coupling method has been developed for the reaction between aryl halides and terminal alkynes using a recyclable ionic liquid and catalyst system. vinhuni.edu.vn High yields of the coupled products were obtained in very short reaction times, and the reaction medium and catalyst could be reused multiple times without a significant decrease in yield. vinhuni.edu.vn While this study did not specifically use this compound, the conditions presented would likely be applicable.

Table 1: Representative Conditions for Microwave-Assisted, Copper-Free Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Catalyst | Solvent | Conditions | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | [Bmim][BF₄] | 80 °C, 5 min, MW | 91 |

| 2 | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | [Bmim][BF₄] | 80 °C, 5 min, MW | 93 |

| 3 | 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | [Bmim][BF₄] | 80 °C, 5 min, MW | 85 |

Data is generalized from studies on similar terminal alkynes and aryl halides. vinhuni.edu.vn

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The copper(I)-catalyzed azide-alkyne cycloaddition is a cornerstone of click chemistry, allowing for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal method for the functionalization of this compound. The resulting triazole-imidazole conjugates are of significant interest in medicinal chemistry and materials science.

The general reaction scheme is as follows:

The catalyst, typically a copper(I) species, can be generated in situ from a copper(II) salt and a reducing agent (e.g., sodium ascorbate) or by using a copper(I) salt directly. The choice of ligand for the copper catalyst can influence the reaction rate and efficiency.

Table 2: General Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Entry | Azide | Alkyne | Catalyst System | Solvent | Conditions | Yield |

| 1 | Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp, 12 h | High |

| 2 | 3-Azidopropan-1-ol | 1-Ethynyl-4-nitrobenzene | CuI | THF | Room Temp, 8 h | High |

| 3 | 1-Azido-4-methoxybenzene | Propargyl Alcohol | [Cu(PPh₃)₃Br] | CH₂Cl₂ | Room Temp, 6 h | High |

Data is generalized from typical CuAAC reactions. organic-chemistry.org

The high degree of regioselectivity, exclusively yielding the 1,4-disubstituted triazole, is a key feature of the copper-catalyzed reaction, in contrast to the uncatalyzed thermal Huisgen cycloaddition which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

Other Potential Catalyst-Mediated Transformations:

The ethynyl group of this compound is also amenable to other catalytic transformations, such as hydrothiolation. Rhodium-catalyzed hydrothiolation of alkynes with thiols can provide access to vinyl sulfides. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of the rhodium catalyst and its ligand sphere. organic-chemistry.org For instance, certain rhodium complexes have been shown to exhibit high activity for alkyne hydrothiolation with excellent regioselectivity, particularly with alkyl thiols. organic-chemistry.org

Coordination Chemistry of 2 Ethynyl 1h Imidazole

Ligand Properties and Coordination Modes of the Imidazole (B134444) Nitrogen

2-Ethynyl-1H-imidazole is a derivative of imidazole, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. patsnap.com The imidazole ring is a fundamental unit in coordination chemistry, known for its ability to act as a strong N-donor ligand. rsc.org The lone pair of electrons on the sp2-hybridized nitrogen atom readily coordinates to metal centers, forming stable complexes. patsnap.com

The primary coordination site of this compound is the pyridinic nitrogen atom of the imidazole ring. This nitrogen atom acts as a monodentate ligand, binding to a single metal ion. azjournalbar.comazjournalbar.com This mode of coordination is fundamental to the construction of various coordination compounds, including discrete metal complexes and extended network structures. rsc.orgazjournalbar.com The presence of the ethynyl (B1212043) group at the 2-position can influence the electronic properties of the imidazole ring, though the primary coordination behavior remains centered on the nitrogen atom. researchgate.net

Complexation with Transition Metals

The versatile coordinating ability of this compound allows it to form complexes with a wide range of transition metals. azjournalbar.commdpi.com The resulting metal complexes exhibit diverse geometries and properties, which are influenced by the nature of the metal ion, the counter-ions, and the reaction conditions. For instance, complexes of 1H-imidazole with Cr(III) and Co(II) have been shown to adopt octahedral geometries, while Zn(II) forms a tetrahedral complex. azjournalbar.comazjournalbar.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) with Imidazole Modifications

Imidazole and its derivatives are extensively used as building blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) due to their robust coordination capabilities and the potential to introduce specific functionalities. rsc.orggoogle.com MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, while COFs are formed through strong covalent bonds between organic building units. rsc.orgacs.org

This compound has been successfully incorporated into COFs through post-synthetic modification. mdpi.comnih.gov In one approach, a pre-synthesized COF with available reactive sites is functionalized with this compound. mdpi.com The imidazole groups immobilized on the COF's channels then serve as strong coordination sites for transition metal ions like Fe(III), Co(II), and Ni(II). mdpi.comnih.gov This strategy not only allows for the precise introduction of metal active sites but also enhances the stability and functionality of the resulting material. mdpi.com The imidazole units within these frameworks act as effective "anchors" for metal ions, leading to the formation of well-defined, catalytically active centers. mdpi.comnih.gov

Role in Electrocatalysis, specifically Oxygen Evolution Reactions (OER)

The development of efficient electrocatalysts for the Oxygen Evolution Reaction (OER) is crucial for various renewable energy technologies, including water splitting. nih.govrsc.org The OER involves a complex four-electron transfer process, and catalysts are needed to lower the overpotential required for the reaction to proceed efficiently. rsc.orgresearchgate.net

Metal-coordinated COFs containing this compound have shown significant promise as electrocatalysts for the OER. mdpi.comnih.gov By coordinating transition metals like cobalt to the imidazole nitrogen atoms within a COF, novel electrocatalysts (designated as COF-IM@M) have been synthesized. mdpi.com These materials leverage the high surface area and porous nature of COFs, combined with the catalytic activity of the metal centers. mdpi.com

Notably, a cobalt-coordinated COF-imidazole composite (COF-IM@Co) demonstrated excellent electrocatalytic performance for the OER in alkaline conditions. mdpi.comnih.gov This catalyst exhibited a low overpotential of 403.8 mV at a current density of 10 mA cm⁻², highlighting the potential of this approach for designing efficient OER electrocatalysts. mdpi.comnih.gov The strong interaction between the imidazole nitrogen and the cobalt ions is believed to create highly active and stable catalytic sites, facilitating the OER process. mdpi.com

Influence of the Ethynyl Group on Coordination Environment and Stability

Electronically, the ethynyl group is considered to be electron-withdrawing, which can affect the electron density of the imidazole ring. researchgate.net This can modulate the strength of the metal-ligand bond and influence the redox properties of the resulting complex. Furthermore, the ethynyl group provides a site for further chemical modifications through reactions such as click chemistry or Sonogashira coupling, allowing for the construction of more complex architectures.

The rigid and linear nature of the ethynyl group also imparts structural constraints on the resulting metal complexes. It can participate in non-covalent interactions, such as π-π stacking, which can influence the supramolecular assembly and crystal packing of the complexes. In the context of MOFs and COFs, the ethynyl group can be a key component in the formation of extended, conjugated systems, which can be beneficial for applications in electronics and materials science.

Advanced Spectroscopic and Structural Characterization of Metal Complexes

Infrared (IR) Spectroscopy is a fundamental tool for confirming complex formation. azjournalbar.com Comparison of the IR spectrum of the free ligand with that of the metal complex reveals shifts in the vibrational frequencies of the imidazole ring upon coordination. A characteristic C≡C stretching frequency around 2100 cm⁻¹ is indicative of the ethynyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the structure of the complexes in solution. ¹H and ¹³C NMR spectra show shifts in the signals of the imidazole protons and carbons upon coordination to a diamagnetic metal ion. azjournalbar.com For instance, in a Zn(II) complex, the disappearance of the N-H proton signal and downfield shifts of the imidazole ring protons confirm coordination through the deprotonated nitrogen atom. azjournalbar.com

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the metal complexes. The absorption spectra can provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer bands, which are characteristic of the coordination environment. azjournalbar.comresearchgate.net

Computational and Theoretical Studies on 2 Ethynyl 1h Imidazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 2-ethynyl-1H-imidazole. scribd.com These methods allow for the detailed examination of molecular orbitals and the prediction of various spectroscopic parameters, offering a window into the molecule's intrinsic reactivity and characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For ethynyl-imidazole systems, the HOMO is typically distributed over the electron-rich imidazole (B134444) ring and the π-system of the ethynyl (B1212043) group, while the LUMO is also delocalized across these moieties. acs.org In related D-π-A (Donor-π-Acceptor) systems incorporating ethynyl-imidazole structures, the HOMO-LUMO gap can be tuned by modifying substituents, which in turn affects the electronic absorption and emission properties. acs.orgresearchgate.net For instance, DFT calculations on phenothiazine-imidazole dyes connected by an ethynyl linker show that the HOMO-LUMO energy gap is around 2.73 eV, governing the molecule's photophysical behavior. acs.org A smaller HOMO-LUMO gap generally implies higher reactivity and greater ease of electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Properties of Ethynyl-Imidazole Derivatives This table presents conceptual data based on typical findings for related ethynyl-imidazole compounds to illustrate the principles of FMO analysis.

| Property | Description | Typical Value Range for Related Systems | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 to -6.5 eV | acs.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV | acs.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 2.5 to 4.5 eV | acs.orgresearchgate.net |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods can accurately compute the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. For this compound, key vibrational modes would include the N-H stretch, the C≡C triple bond stretch, and various C-H and C-N stretching and bending modes within the imidazole ring. Calculations on similar molecules, such as 1-(4-ethynylphenyl)-2-methyl-1H-imidazole, show the characteristic C≡C stretch appearing around 2100 cm⁻¹.

Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. scribd.com By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the structure and electronic environment of the molecule can be confirmed. For ethynyl-imidazole derivatives, calculations can help assign the signals for the protons and carbons of the imidazole ring and the distinct signals of the sp-hybridized carbons of the ethynyl group. researchgate.netmdpi.com

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for Ethynyl-Imidazole Structures This table provides an example of how theoretical calculations align with experimental IR data for characteristic bonds found in ethynyl-imidazole compounds.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Typical) | Experimental Frequency (cm⁻¹) (Typical) |

|---|---|---|---|

| N-H Stretch | Imidazole N-H | ~3500 | ~3450 |

| C-H Stretch | Alkynyl C-H | ~3300 | ~3280 |

| C≡C Stretch | Ethynyl C≡C | ~2120 | ~2100 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation barriers. researchgate.net This provides a detailed, step-by-step understanding of reaction mechanisms that can be difficult to probe experimentally.

For instance, computational studies have been used to explore the thermal rearrangements of 1,2-diethynyl-1H-imidazole. nsf.gov DFT calculations revealed that this molecule undergoes a retro-aza-Bergman rearrangement to form a reactive carbene intermediate, with a calculated activation barrier of 25.9 kcal/mol. nsf.gov Furthermore, computational studies on the reaction of imidazole with ozone have detailed a Criegee-type mechanism leading to ring-opening products. researchgate.net In another study relevant to astrochemistry, the formation of 1H-ethynyl-1H-imidazole was identified as a minor but significant product channel in the reaction of the nitrogen atom in an excited state (N(²D)) with pyridine, a mechanism elucidated through extensive quantum chemical calculations and statistical theory. chemrxiv.org These examples highlight how computational modeling can predict reaction outcomes and explain complex chemical transformations involving the ethynyl-imidazole scaffold.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, rotation around the single bond connecting the ethynyl group to the imidazole ring is a key conformational freedom. While the molecule is relatively rigid, understanding its preferred orientation is important for predicting its interactions with other molecules.

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. researchgate.net By simulating the movements of atoms and molecules, MD can explore the conformational landscape, solvent effects, and the stability of molecular complexes. researchgate.netnih.gov In studies of complex systems containing imidazole derivatives, MD simulations have been used to assess the stability of ligand-protein binding poses and to observe fluctuations in molecular geometry over nanoseconds. nih.gov For this compound, MD simulations could be employed to understand its behavior in solution, including its hydration shell and the dynamics of intermolecular interactions.

Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The non-covalent interactions that this compound can participate in are critical to its properties in the solid state and in biological systems. The molecule features several sites for significant intermolecular interactions.

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). This allows for the formation of strong, directional hydrogen bonds, which often dictate the crystal packing of imidazole-containing compounds. mdpi.comrsc.org The terminal hydrogen of the ethynyl group can also act as a weak hydrogen bond donor. mdpi.com

π-π Stacking: The aromatic imidazole ring and the π-system of the ethynyl group can engage in π-π stacking interactions. These interactions, where aromatic rings stack on top of each other, are crucial for the stability of many crystal structures and biological complexes. Studies of concentrated aqueous imidazole solutions have shown that while hydrogen bonding to water is dominant, imidazole molecules prefer a parallel orientation indicative of π-π stacking at close distances. rsc.org

Computational tools can quantify the strength and geometry of these interactions, helping to predict crystal structures and understand binding affinities. For example, analysis of crystal structures of related compounds reveals typical distances for these interactions. researchgate.net

Table 3: Common Intermolecular Interactions for Imidazole-Based Compounds

| Interaction Type | Description | Interacting Groups | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Strong directional interaction between a H-atom and an electronegative atom. | Imidazole N-H ··· N (Imidazole) | 2.8 - 3.0 | mdpi.com |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Imidazole Ring ··· Imidazole Ring | 3.5 - 3.8 | rsc.org |

| C-H···π Interaction | Weak hydrogen bond between a C-H bond and a π-system. | Imidazole C-H ··· Imidazole Ring | ~3.5 | researchgate.net |

Advanced Research Applications of 2 Ethynyl 1h Imidazole in Chemical Sciences

Role in Advanced Organic Synthesis as a Versatile Building Block

2-Ethynyl-1H-imidazole is an exemplary organic building block due to the presence of two distinct and highly useful functional groups: the imidazole (B134444) ring and the terminal alkyne. sigmaaldrich.com This dual functionality allows for selective and sequential reactions, making it a powerful tool for constructing complex molecular architectures. The imidazole moiety itself contains both a nucleophilic (basic) nitrogen and an acidic N-H proton, enabling straightforward derivatization through alkylation, acylation, and arylation reactions. nih.gov

The terminal alkyne group is particularly valuable, participating in a wide array of powerful coupling reactions. These include:

Sonogashira Coupling: Reaction with aryl or vinyl halides to form disubstituted alkynes, extending π-conjugated systems.

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): Efficient and specific reaction with azides to form stable triazole rings, a cornerstone of modern chemical ligation.

Glaser Coupling: Oxidative coupling to form symmetric diynes.

This reactivity makes this compound a precursor for a diverse range of more complex heterocyclic systems and functional molecules that are of interest in medicinal chemistry and materials science. researchgate.net

Contributions to Materials Science Research

The unique structural and electronic features of this compound make it an attractive component for the design and synthesis of advanced functional materials.

Imidazole-containing polymers are of significant interest for applications ranging from catalysis to membrane materials. rsc.org The this compound monomer can be incorporated into polymeric structures through various strategies. The polymerization of the ethynyl (B1212043) group can lead to the formation of polyacetylene-type backbones, creating rigid and potentially conductive polymers where the imidazole units are pendant groups. These pendant imidazoles can serve as sites for post-polymerization modification, metal ion coordination, or as proton conductors in fuel cell membranes.

Furthermore, the N-H proton on the imidazole ring is a hydrogen bond donor, while the sp2-hybridized nitrogen is a hydrogen bond acceptor. This capacity for self-assembly via hydrogen bonding allows molecules containing this unit to form ordered supramolecular structures, such as liquid crystals or organogels. nih.gov The combination of π-stacking from the imidazole rings and hydrogen bonding can lead to the formation of highly organized, functional materials.

The combination of an electron-rich imidazole ring and the π-system of the ethynyl group is beneficial for creating materials with desirable optoelectronic properties. Imidazole derivatives are increasingly being explored as building blocks for organic light-emitting materials and as components in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net

Recent research has focused on donor-acceptor-donor (D-A-D) structured molecules for applications such as optical waveguides. In these systems, an acceptor core is linked to donor groups via π-conjugated linkers like ethynyl groups. nih.gov For example, derivatives of 1H-benzo[d]imidazole featuring arylethynyl substituents have been shown to form single crystals that function as optical waveguides with notable light transport capabilities. nih.gov this compound represents the fundamental core of such ethynyl-heterocycle systems, providing the essential structural and electronic properties required for charge transport and luminescence.

| Compound System | Application | Key Property |

| Arylethynyl 1H-benzo[d]imidazoles | Optical Waveguides | Luminescence in the 550–600 nm range and low optical loss coefficients. nih.gov |

| Phenanthro[9,10-d]imidazole Derivatives | Blue Light Emitters (OLEDs) | High fluorescence efficiency and balanced carrier injection. rsc.org |

| 2,4,5-triphenyl imidazole Dyes | Dye-Sensitized Solar Cells | Favorable electronic injection free energy (ΔGinject) when functionalized with acceptor groups. researchgate.net |

This table presents data for closely related imidazole-based systems, illustrating the potential applications for materials derived from this compound.

Organic room temperature phosphorescence (ORTP) is a phenomenon where pure organic materials exhibit long-lived emission after the removal of an excitation source. nih.gov Achieving efficient ORTP requires careful molecular design to promote intersystem crossing (from a singlet to a triplet excited state) and suppress non-radiative decay pathways. narasinhaduttcollege.edu.in

Imidazole derivatives have emerged as important components in the construction of ORTP materials. They can be utilized within host-guest systems, where a phosphorescent guest molecule is dispersed in a rigid host matrix to minimize vibrational quenching. In some cases, imidazole-based compounds can themselves act as the host matrix or as an active component that facilitates phosphorescence. For instance, studies have shown that bicomponent systems, where a trace amount of an active ingredient is mixed with a matrix material like 1-(4-bromophenyl)-1H-imidazole (1BBI), can generate bright and efficient RTP. nih.gov The heavy-atom effect from bromine in the matrix can enhance spin-orbit coupling, a key factor for promoting intersystem crossing and achieving high phosphorescence quantum yields. nih.gov The structural rigidity and intermolecular interactions afforded by the imidazole core are crucial for minimizing non-radiative decay of the triplet excitons, making derivatives of this compound promising candidates for this field. nih.gov

Development of Catalytic Systems

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in homogeneous catalysis, valued for their strong σ-donating ability and steric tunability, which allows for the stabilization of a wide range of metal centers. beilstein-journals.org The most common NHCs are derived from imidazolium (B1220033) or imidazolinium salts, which act as stable, air-tolerant precursors. nih.gov

This compound can serve as a precursor for the synthesis of functionally-modified NHC ligands. The synthetic route involves N-alkylation or N-arylation at both nitrogen atoms of the imidazole ring to produce a 1,3-disubstituted-2-ethynyl-imidazolium salt. The terminal ethynyl group at the C2 position offers a unique reactive handle. This functionality can be used to anchor the NHC precursor to a solid support, to link multiple NHC units together to create multinuclear catalysts, or to introduce other functional groups through reactions like Sonogashira coupling or click chemistry. Deprotonation of the resulting imidazolium salt at the C2 position would then yield the corresponding NHC, which is subsequently complexed to a metal center. The ability to pre-functionalize the ligand scaffold via the ethynyl group before carbene generation opens up possibilities for creating highly tailored catalytic systems for specific applications in cross-coupling reactions, metathesis, and other organic transformations. lifechemicals.com

Components in Heterogeneous Catalysts (e.g., COF-based electrocatalysts)

The unique structural and electronic properties of this compound make it a valuable building block in the design of advanced heterogeneous catalysts, particularly within the class of Covalent Organic Frameworks (COFs). nih.gov COFs offer a platform for creating highly ordered, porous materials with designable functionalities. researchgate.netmdpi.com The incorporation of this compound into COF structures serves to introduce catalytically active sites and enhance interactions with other components, such as transition metals. nih.gov

A notable application is the synthesis of metal-imidazole-modified COFs for use as electrocatalysts in the alkaline Oxygen Evolution Reaction (OER). nih.gov In one approach, a pre-synthesized COF (TPB-DMTP-COF) is functionalized by immobilizing this compound onto its channel surfaces through a Povarov cycloaddition reaction, resulting in a new structure designated as COF-IM. nih.gov The imidazole groups introduced by this process act as strong coordination sites for transition metal ions. nih.gov

These nitrogen-rich sites can firmly anchor metal ions like Co²⁺, Fe³⁺, and Ni²⁺, leading to the formation of metal-coordinated composites (COF-IM@M). nih.gov This strategy not only increases the density of active catalytic sites but also facilitates more efficient electron transfer pathways, which is crucial for electrocatalytic performance. nih.gov The resulting materials are effective heterogeneous catalysts, with performance directly related to the coordinated metal. nih.gov For instance, the cobalt-coordinated framework, COF-IM@Co, has demonstrated excellent electrocatalytic activity for the OER, achieving a current density of 10 mA cm⁻² at a low overpotential of 403.8 mV in alkaline conditions. nih.gov This highlights the potential of using this compound to design efficient and stable COF-based electrocatalysts for energy conversion technologies. nih.gov

| Catalyst Component | Role/Function | Performance Metric (COF-IM@Co) | Source |

| TPB-DMTP-COF | Substrate / Porous Support | Provides a stable, high-surface-area framework. | nih.gov |

| This compound | Functional Monomer | Introduces imidazole groups that act as metal coordination sites. | nih.gov |

| Cobalt (Co²⁺) | Active Metal Center | Serves as the primary catalytic site for the Oxygen Evolution Reaction. | nih.gov |

| Overall Catalyst | Heterogeneous Electrocatalyst | Achieves an OER overpotential of 403.8 mV at 10 mA cm⁻². | nih.gov |

Scaffold Design in Medicinal Chemistry Research

The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in essential biomolecules like the amino acid histidine and its ability to participate in various biological interactions. chemijournal.comresearchgate.net The this compound motif combines the versatile imidazole core with a reactive ethynyl group, offering unique opportunities for designing novel therapeutic agents. The imidazole structure itself is amphoteric, capable of acting as both an acid and a base, and its electronic distribution significantly influences binding affinity to biological targets such as enzymes and receptors. chemijournal.comresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. researchgate.net For imidazole-based compounds, SAR studies have revealed that the imidazole ring is often critical for activity. nih.gov Modifications to the scaffold provide insights into the molecular features necessary for desired pharmacological effects. researchgate.net

In studies on dual-binding inhibitors of human Insulin-Degrading Enzyme (IDE), the imidazole ring of the histidine-derived starting compound was found to be a key component for inhibitory activity. nih.gov When the imidazole was replaced with other rings, such as a phenyl or indole (B1671886) group, the activity was significantly diminished, demonstrating the importance of the specific electronic and structural features of the imidazole moiety. nih.gov While the tertiary amine and carboxylic acid groups were also found to be crucial, the integrity of the imidazole core was paramount. nih.gov Such findings underscore that the imidazole scaffold, as found in this compound, is a critical determinant of biological function, making it a valuable starting point for the rational design of new derivatives. researchgate.net

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced affinity, better efficacy, or a multi-target profile. nih.govmdpi.com The imidazole scaffold is a popular component in the design of such hybrids due to its wide range of documented biological activities, including anticancer and antiprotozoal effects. nih.govmdpi.com The imidazole-ethynyl motif is particularly advantageous in this context, as the ethynyl group provides a versatile handle for synthetic elaboration, for instance, via click chemistry reactions, to link the imidazole core to other pharmacophores.

Several classes of imidazole-containing hybrid molecules have been developed, demonstrating the versatility of this scaffold:

Imidazole-1,2,4-oxadiazole Hybrids: These compounds have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov

Imidazole-1,3,4-thiadiazole Hybrids: Designed based on the structures of existing drugs like metronidazole, these hybrids have shown potential as antiprotozoal agents against Trypanosoma cruzi and Leishmania donovani. mdpi.com

Imidazole-Pyrimidine Hybrids: This class of hybrids has been investigated for the treatment of tumors by targeting specific isoenzymes of cytosolic carbonic anhydrase. bohrium.com

The design of these molecules often involves using the imidazole ring as a central core or as a key component in a side chain that influences biological activity. nih.gov The consistent success of incorporating the imidazole ring into hybrid structures confirms its status as a privileged scaffold for developing new therapeutic agents. nih.gov

| Hybrid Molecule Class | Pharmacophoric Units | Therapeutic Target/Application | Source |

| Imidazole-1,2,4-oxadiazole | Imidazole, 1,2,4-oxadiazole | Anticancer (antiproliferative) | nih.gov |

| Imidazole-1,3,4-thiadiazole | Imidazole, 1,3,4-thiadiazole | Antiprotozoal (T. cruzi, L. donovani) | mdpi.com |

| Imidazole-Pyrimidine | Imidazole, Pyrimidine | Anticancer (Carbonic Anhydrase Inhibition) | bohrium.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to 2-ethynyl-1H-imidazole and its derivatives is a primary focus for future research. While traditional methods exist, emerging strategies are geared towards improving atom economy, reducing waste, and utilizing milder reaction conditions.

Future synthetic endeavors are likely to concentrate on several key areas:

Green Chemistry Approaches : The application of green chemistry principles will be crucial. This includes the use of eco-friendly solvents, or even solvent-free conditions, to minimize the environmental impact of the synthesis. asianpubs.org Microwave-assisted and ultrasound-promoted syntheses are also promising avenues to explore for accelerating reaction times and improving yields. biomedpharmajournal.org

Catalytic Systems : The exploration of novel catalysts is expected to play a significant role. This could involve the use of heterogeneous catalysts for easier separation and recyclability, as well as the development of more efficient homogeneous catalysts, potentially based on earth-abundant metals. biomedpharmajournal.org

Continuous Flow Synthesis : The adoption of continuous flow technologies can offer significant advantages in terms of safety, scalability, and process control for the synthesis of this compound and its derivatives. rsc.org

A comparative look at potential synthetic improvements is presented in the table below:

| Synthetic Strategy | Current Limitations (General Imidazole (B134444) Synthesis) | Future Directions for this compound |

| Conventional Batch Synthesis | Often requires harsh conditions, stoichiometric reagents, and generates significant waste. | Development of catalytic, atom-economical routes under milder conditions. |

| Catalysis | Reliance on precious metal catalysts in some cases. | Exploration of earth-abundant metal catalysts and recyclable heterogeneous catalysts. |

| Solvent Use | Use of volatile and toxic organic solvents is common. | Transition to greener solvents (e.g., water, ionic liquids) or solvent-free conditions. |

| Purification | Chromatographic purification is often necessary, which is solvent and time-intensive. | Design of synthetic routes that yield high-purity products with minimal purification. |

Investigation of Unconventional Reactivity Profiles and Cascade Reactions

The dual functionality of this compound, with its nucleophilic imidazole ring and electrophilic/nucleophilic alkyne unit, opens the door to a wide array of chemical transformations. Future research will likely focus on uncovering and harnessing unconventional reactivity patterns and designing elegant cascade reactions.

Key areas for investigation include:

Click Chemistry and Beyond : While the ethynyl (B1212043) group is a well-established participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," future work could explore its participation in other click-type reactions and investigate the influence of the imidazole moiety on reaction kinetics and regioselectivity.

Cascade Reactions : The strategic placement of the ethynyl and imidazole functionalities allows for the design of cascade reactions, where a single synthetic operation can lead to the formation of complex molecular architectures. lookchem.com For example, an initial reaction at the alkyne could trigger a subsequent cyclization involving the imidazole ring.

Metal-Catalyzed Transformations : The ethynyl group can participate in a variety of metal-catalyzed reactions, including cross-coupling, cycloisomerization, and hydrofunctionalization reactions. Exploring the interplay between the imidazole ring, which can act as a ligand, and a metal catalyst could lead to novel and selective transformations.

Pericyclic Reactions : The potential for the ethynyl group to participate in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions, in concert with the imidazole ring, remains an underexplored area with the potential for rapid increases in molecular complexity.

Integration into Multifunctional Material Systems with Tunable Properties

The incorporation of this compound into polymers and other materials is a promising avenue for creating advanced functional systems. The imidazole unit can impart desirable properties such as thermal stability, conductivity, and the ability to coordinate with metals, while the ethynyl group provides a reactive handle for polymerization or post-synthetic modification.

Future research in this area is expected to focus on:

Smart Polymers : The development of "smart" polymers that respond to external stimuli (e.g., pH, temperature, light) could be achieved by incorporating this compound into polymer backbones or as pendant groups. The imidazole moiety's pH-responsive nature makes it particularly attractive for these applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The nitrogen atoms of the imidazole ring are excellent coordination sites for metal ions. The ethynyl group can be used to link these metal-imidazole units into extended one-, two-, or three-dimensional structures, leading to the formation of coordination polymers and MOFs with tunable porosity, catalytic activity, and sensing capabilities.

Conducting Materials : Imidazole-containing polymers have shown promise as proton conductors for fuel cell membranes. The introduction of the ethynyl group could allow for cross-linking of these polymers, leading to materials with improved mechanical and thermal stability.

Luminescent Materials : The imidazole scaffold is a component of various fluorescent and phosphorescent materials. researchgate.net The ethynyl group can be used to modify the electronic properties of these materials and to attach them to other molecules or surfaces.

The following table summarizes potential applications and the role of the this compound moiety:

| Material System | Role of Imidazole Moiety | Role of Ethynyl Group | Potential Application |

| Smart Polymers | pH-responsive unit, metal coordination site. | Polymerization handle, cross-linking site. | Drug delivery, sensors. |

| MOFs/Coordination Polymers | Ligand for metal ions. | Linker for framework extension. | Gas storage, catalysis. |

| Conducting Polymers | Proton conduction, thermal stability. | Cross-linking for enhanced mechanical properties. | Fuel cell membranes. |

| Luminescent Materials | Core of the luminophore. | Tuning of electronic properties, covalent attachment. | Organic light-emitting diodes (OLEDs), bio-imaging. |

Advanced Computational Approaches for Predictive Material and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods can provide valuable insights into its properties and reactivity, and guide the design of new materials and reactions.

Future computational studies are likely to focus on:

Predictive Reaction Modeling : Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and predict the outcomes of reactions involving this compound. researchgate.netnih.govnih.gov This can help in the rational design of new synthetic routes and in understanding unexpected reactivity.

Materials Genomics and High-Throughput Screening : Computational screening of virtual libraries of materials containing the this compound building block can accelerate the discovery of new materials with desired properties. mit.edunih.gov This "materials by design" approach can significantly reduce the time and cost associated with experimental materials development. nih.govarxiv.org

Molecular Dynamics Simulations : Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound-containing systems, such as polymers and MOFs. researchgate.net This can provide insights into properties like ion transport, mechanical stability, and guest-host interactions.

Machine Learning and Artificial Intelligence : The application of machine learning and AI algorithms to large datasets of chemical information can help to identify structure-property relationships and to predict the properties of new this compound derivatives and materials. mit.eduarxiv.orgyoutube.comyoutube.com

Q & A

Basic: What are the common synthetic routes for 2-ethynyl-1H-imidazole, and what factors influence reaction yields?

This compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A feasible approach involves introducing an ethynyl group to the imidazole core using Sonogashira coupling, where palladium catalysts mediate the reaction between terminal alkynes and halogenated imidazoles. For example, substituting a bromine atom at the 2-position of 1H-imidazole with ethynyltrimethylsilane under inert conditions can yield the target compound after deprotection . Reaction yields (often 70-90%) depend on catalyst efficiency, solvent polarity, and temperature control. Side reactions, such as alkyne oligomerization, can be mitigated using copper(I) iodide as a co-catalyst and maintaining anhydrous conditions .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations are critical for modeling the electronic structure and reactivity. The ethynyl group’s electron-withdrawing effect lowers the LUMO energy at the imidazole’s 2-position, enhancing susceptibility to nucleophilic attack. Computational workflows (e.g., Gaussian or ORCA) can simulate transition states and predict regioselectivity in substitutions. For instance, Fukui indices derived from DFT help identify reactive sites, while Molecular Electrostatic Potential (MEP) maps visualize charge distribution . Validation against experimental data (e.g., NMR shifts or X-ray crystallography from SHELX-refined structures) is essential to resolve discrepancies between predicted and observed reactivity .

Basic: What spectroscopic techniques are used to characterize this compound, and how are tautomeric forms distinguished?

Key techniques include:

- NMR : NMR identifies protons on the imidazole ring (δ 6.8–7.5 ppm) and ethynyl protons (δ 2.5–3.0 ppm). NMR confirms the sp-hybridized ethynyl carbon (δ 70-85 ppm) .

- IR : The C≡C stretch appears at ~2100 cm, while N-H stretches are observed at ~3200 cm .

- X-ray crystallography : SHELXL refines crystal structures to confirm bond lengths and angles, distinguishing tautomers (e.g., 1H vs. 3H-imidazole) by hydrogen-bonding patterns .

Tautomeric equilibria are resolved using variable-temperature NMR or deuterium exchange experiments to track proton mobility .

Advanced: How to resolve contradictions in NMR data when synthesizing substituted this compound derivatives?

Contradictions often arise from dynamic processes (e.g., tautomerism or rotamerism) or impurities. Strategies include:

- 2D NMR : HSQC and HMBC correlate proton and carbon signals to assign overlapping peaks.

- Crystallographic validation : SHELX-refined structures provide unambiguous assignments for comparison with NMR data .

- Computational NMR prediction : Tools like ACD/Labs or CASTEP simulate spectra under different tautomeric states, aligning with experimental observations .

For example, unexpected splitting in NMR may indicate hindered rotation of the ethynyl group, resolved by analyzing NOESY correlations .

Basic: What are the typical purification methods for this compound, and how is purity assessed?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 60:40) separates impurities. Monitor via TLC (Rf ~0.7 in similar systems) .

- Recrystallization : Use ethanol/water mixtures to isolate crystalline products.

- Purity assessment : HPLC with UV detection (λ = 254 nm) confirms >95% purity. Mass spectrometry (ESI-MS) verifies molecular ion peaks (m/z 107 for [M+H]) .

Advanced: How does the ethynyl group influence the biological activity of this compound in antimicrobial assays?

The ethynyl moiety enhances lipophilicity, improving membrane permeability in microbial targets. Structure-Activity Relationship (SAR) studies compare MIC values against Gram-positive bacteria (e.g., S. aureus) for derivatives with varying substituents. For example, replacing ethynyl with methyl reduces activity by 50%, highlighting the role of π-π interactions in target binding . Docking studies (AutoDock Vina) suggest the ethynyl group occupies hydrophobic pockets in bacterial enzymes like dihydrofolate reductase .

Basic: What safety precautions are recommended when handling this compound in the lab?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Waste disposal : Collect in halogen-resistant containers for incineration, as ethynyl compounds may form explosive peroxides .

Advanced: How can high-throughput screening (HTS) optimize reaction conditions for this compound derivatives?

HTS employs robotic platforms to test combinatorial libraries under varied conditions (e.g., solvent, catalyst loading). For Suzuki-Miyaura couplings, a 96-well plate format can screen Pd(OAc)/SPhos catalyst systems in DMF/HO, identifying optimal yields via LC-MS. Machine learning algorithms (e.g., Random Forest) analyze datasets to predict reactivity trends, reducing trial-and-error experimentation .

Basic: What are the applications of this compound in coordination chemistry?

The ethynyl group acts as a ligand for transition metals (e.g., Cu, Ag), forming coordination polymers with luminescent properties. Synthesis involves refluxing this compound with metal salts (e.g., AgNO) in acetonitrile. X-ray diffraction confirms polymeric structures with M···C≡C distances of ~2.1 Å .

Advanced: How do solvent effects impact the tautomeric equilibrium of this compound?

Polar aprotic solvents (e.g., DMSO) stabilize the 1H-tautomer via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor the 3H-form due to reduced dielectric shielding. Free energy calculations (COSMO-RS) quantify solvent-dependent tautomer populations, validated by NMR in deuterated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.